molecular formula C6H9NO5S B1217666 3-aminophenol;sulfuric acid CAS No. 68239-81-6

3-aminophenol;sulfuric acid

Cat. No.: B1217666
CAS No.: 68239-81-6
M. Wt: 207.21 g/mol
InChI Key: PACLNJPTGMYEKW-UHFFFAOYSA-N
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Description

3-aminophenol;sulfuric acid is a chemical compound with the molecular formula C6H7NO.1/2H2O4S and a molecular weight of 158.17 g/mol This compound is commonly used as an oxidizing agent in photochemical reactions and has applications in various fields such as chemistry, biology, and industry.

Synthetic Routes and Reaction Conditions:

    Ipso-Hydroxylation of Arylboronic Acids: A mild, green, and highly efficient protocol for the synthesis of substituted phenols involves the ipso-hydroxylation of arylboronic acids in ethanol.

    Preparation from Diazonium Salts: When an aromatic primary amine is treated with nitrous acid (NaNO2 + HCl) at 273 – 278 K, diazonium salts are obtained. .

Industrial Production Methods:

  • The industrial production of phenol, 3-amino-, sulfate (2:1) (salt) typically involves the large-scale synthesis of substituted phenols using the above-mentioned methods. The scalability of these methods ensures efficient production for industrial applications.

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-aminophenol;sulfuric acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of phenol, 3-amino-, sulfate (2:1) (salt) involves its ability to participate in oxidation and substitution reactions. The compound can interact with molecular targets such as enzymes and cellular components, leading to various biochemical effects. The specific pathways and molecular targets depend on the context of its use in research or industrial applications .

Comparison with Similar Compounds

    Phenol: A simple aromatic compound with a hydroxyl group attached to a benzene ring.

    4-Aminophenol: An aromatic amine with an amino group at the para position relative to the hydroxyl group.

    2-Aminophenol: An aromatic amine with an amino group at the ortho position relative to the hydroxyl group.

Comparison:

    Uniqueness: 3-aminophenol;sulfuric acid is unique due to the presence of both an amino group and a sulfate group, which confer distinct chemical reactivity and solubility properties.

Properties

CAS No.

68239-81-6

Molecular Formula

C6H9NO5S

Molecular Weight

207.21 g/mol

IUPAC Name

3-aminophenol;sulfuric acid

InChI

InChI=1S/C6H7NO.H2O4S/c7-5-2-1-3-6(8)4-5;1-5(2,3)4/h1-4,8H,7H2;(H2,1,2,3,4)

InChI Key

PACLNJPTGMYEKW-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)O)N.C1=CC(=CC(=C1)O)N.OS(=O)(=O)O

Canonical SMILES

C1=CC(=CC(=C1)O)N.OS(=O)(=O)O

68239-81-6

Pictograms

Irritant; Environmental Hazard

Related CAS

591-27-5 (Parent)

Synonyms

3-aminophenol
3-aminophenol acetate
3-aminophenol hydrochloride
3-aminophenol monopotassium salt
3-aminophenol monosodium salt
3-aminophenol sulfate
m-aminophenol
meta-aminophenol

Origin of Product

United States

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